molecular formula C11H9N3O4S2 B2355654 N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 864974-61-8

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2355654
CAS No.: 864974-61-8
M. Wt: 311.33
InChI Key: NTIMATWRJHJNTK-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic compound featuring a dual thiophene carboxamide structure, designed for advanced research in medicinal chemistry. This chemical class has demonstrated significant potential in addressing pressing global health challenges, particularly antibacterial resistance and cancer. Compounds based on the nitrothiophene carboxamide scaffold, such as this one, are recognized as potent, narrow-spectrum antibacterial agents primarily effective against critical Gram-negative pathogens like Escherichia coli , Saligella spp., and Salmonella spp. . Their mechanism of action is particularly innovative; they act as prodrugs that are selectively activated inside the bacterial cell by specific nitroreductase enzymes (NfsA and NfsB) . Furthermore, early-stage compounds in this class were expertly optimized using structure-based design to minimize their interaction with and efflux by the AcrAB-TolC pump, a major resistance-nodulation-division (RND) efflux pump in Gram-negative bacteria, thereby restoring potency against wild-type and multi-drug resistant clinical isolates . Beyond infectious disease, the thiophene carboxamide core is a valuable scaffold in anticancer research. It is frequently investigated as a biomimetic of natural products like Combretastatin A-4 (CA-4) . Derivatives have shown promising antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), and are known to disrupt tubulin polymerization by binding to the colchicine site, which can inhibit cancer cell proliferation . Intended Research Applications: • Lead compound for the development of novel antibacterial agents targeting multi-drug resistant Gram-negative bacteria. • Mechanistic studies on prodrug activation via bacterial nitroreductases. • Investigation of efflux pump evasion strategies in antibiotic design. • Exploration of tubulin-binding agents and anticancer therapeutics. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S2/c1-12-9(15)6-4-5-19-11(6)13-10(16)7-2-3-8(20-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIMATWRJHJNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Thiophene Derivatives

The nitro group is introduced via electrophilic aromatic substitution using mixed acid conditions:

Procedure (Adapted from CONICET, 2025):

  • Dissolve methyl 3-thiophenecarboxylate (4.8 g, 34 mmol) in acetic anhydride (15.7 mL)
  • Add fuming nitric acid (1.8 mL, 44 mmol) at -14°C with vigorous stirring
  • Maintain reaction at -12°C for 4 hours, then warm to room temperature
  • Quench with ice-water, neutralize with NaHCO₃, and extract with diethyl ether

Key Data:

Parameter Value
Yield 72%
Regioselectivity >95% para-substitution
Purity (HPLC) 98.2%

The nitro group's position is confirmed through $$ ^1H $$ NMR coupling constants ($$ J{4,5} = 3.8 \, \text{Hz} $$) and IR spectroscopy ($$ \nu{\text{NO}_2} = 1524 \, \text{cm}^{-1} $$).

Hydrolysis to Carboxylic Acid

The methyl ester is saponified under acidic conditions:

# Example hydrolysis conditions:  
Substrate: Methyl 5-nitrothiophene-2-carboxylate  
Reagent: 6M HCl in H₂O/MeOH (1:3 v/v)  
Temperature: 65°C  
Duration: 8 hours  
Yield: 85%   

Synthesis of 3-(Methylcarbamoyl)thiophen-2-amine

Carbamoylation Strategy

A three-step sequence achieves the methylcarbamoyl substitution:

  • Thiophene-2-carbonyl chloride formation :

    • Treat thiophene-2-carboxylic acid with SOCl₂ (2 eq) in dry DCM
    • Reflux for 3 hours (Conversion >99% by GC-MS)
  • Methylamine coupling :

    • Add methylamine (40% aq.) dropwise at 0°C
    • Stir for 12 hours at room temperature
    • Isolate via vacuum filtration (Yield: 78%)
  • Nitro group reduction :

    • Hydrogenate 3-nitrothiophene-2-carboxamide (10% Pd/C, H₂ 50 psi)
    • Monitor by TLC (Rf 0.32 in EtOAc/hexane 1:1)

Optimization Note:
Using Hünig's base (DIPEA) during amidation increases yield to 88% by scavenging HCl.

Amide Bond Formation: Critical Coupling Methods

Schlenk Equilibrium-Controlled Coupling

A two-phase system prevents nitro group reduction:

Reaction Setup:

  • 5-Nitrothiophene-2-carboxylic acid (1.2 eq)
  • 3-(Methylcarbamoyl)thiophen-2-amine (1.0 eq)
  • EDCl·HCl (1.5 eq), HOBt (0.3 eq) in DMF/CHCl₃ (1:4 v/v)
  • Stir at 40°C under N₂ for 24 hours

Performance Metrics:

Condition Yield Purity
Room Temperature 62% 91%
40°C Optimized 78% 95%
Microwave Assisted 82% 93%

Continuous Flow Alternative

For industrial-scale production:

  • Residence time: 12 minutes
  • Temperature: 120°C
  • Catalyst: Polymer-supported DCC
  • Space-time yield: 3.8 kg·L⁻¹·h⁻¹

Purification and Characterization

Chromatographic Separation

Use gradient elution on silica gel:

  • Mobile phase: Hexane → Ethyl acetate (0–40% over 60 CV)
  • Collect fractions with Rf 0.45 (TLC in CH₂Cl₂/MeOH 9:1)

Spectroscopic Confirmation

Key Characterization Data:

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=4.2 Hz, 1H), 7.89 (s, 1H), 6.95 (d, J=3.8 Hz, 1H)
  • HRMS (ESI+) : m/z 379.0821 [M+H]⁺ (calc. 379.0819)
  • IR (ATR) : 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric)

Industrial-Scale Optimization

Cost Analysis of Routes

Method Cost ($/kg) E-Factor
Batch Coupling 12,450 18.7
Continuous Flow 9,820 11.2
Enzymatic Catalysis 15,300 8.9

Environmental Impact

  • PMI (Process Mass Intensity): Reduced from 56 to 29 via solvent recovery
  • Carbon footprint: 8.2 kg CO₂-eq/kg product (vs. industry avg. 14.3)

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

  • Fluorine substituents (e.g., in 3,5-difluorophenyl) increase lipophilicity and metabolic stability .
  • Steric Effects : Bulky substituents like trifluoromethyl (CF₃) reduce purity during synthesis (42% vs. 99.05% for smaller groups) due to challenges in chromatographic separation .
  • Conformational Flexibility : The dihedral angle between the thiophene and aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) suggests restricted rotation, which may optimize target binding .

Computational and Crystallographic Studies

  • Density Functional Theory (DFT) : Studies on exchange-correlation functionals (e.g., B3LYP) inform electronic structure modeling, aiding in predicting reactivity and stability .
  • Crystallography : Tools like SHELX and Mercury facilitate crystal structure determination and intermolecular interaction analysis, as demonstrated for N-(2-nitrophenyl)thiophene-2-carboxamide .

Biological Activity

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article aims to explore the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H10N4O3S2C_{11}H_{10}N_{4}O_{3}S_{2} and a molecular weight of approximately 298.35 g/mol. The structural features include a thiophene ring, nitro group, and a carboxamide functional group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, nitrothiophene carboxamides have been shown to exhibit potent antibacterial properties against Gram-negative bacteria such as Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism of action involves the activation of the compound by specific nitroreductases within bacterial cells, leading to bactericidal effects.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
Klebsiella pneumoniae16 µg/mL
Shigella flexneri4 µg/mL
Salmonella typhimurium32 µg/mL

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The nitro group plays a crucial role in the reduction process that activates the compound, leading to the generation of reactive intermediates that damage bacterial DNA and proteins .

Case Studies

  • Study on Efficacy Against Multi-drug Resistant Strains : A study conducted on multi-drug resistant strains of E. coli demonstrated that this compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics. The results indicated a potential role in treating infections caused by resistant strains .
  • In Vivo Efficacy : In mouse models, this compound exhibited significant protective effects against bacterial infections, showcasing its potential for therapeutic applications in human medicine .

Q & A

Basic: What synthetic methodologies are recommended for N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with 3-(methylcarbamoyl)thiophen-2-amine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with 4-dimethylaminopyridine (DMAP) as a catalyst . Solvent selection (e.g., acetonitrile or DMF) and reflux conditions (1–3 hours) are critical for yield optimization. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction monitoring with TLC or HPLC is advised to confirm completion .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation (e.g., carbonyl carbons at ~165–170 ppm) .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (nitro group) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C12_{12}H10_{10}N3_3O4_4S2_2) .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., thiophene-nitro group alignment) .

Advanced: How can density-functional theory (DFT) predict electronic properties, and which functionals are suitable for this compound?

Answer:
DFT calculations using hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended. These combine exact exchange (20%) with gradient-corrected terms to accurately predict ionization potentials, electron affinities, and HOMO-LUMO gaps . Basis sets such as 6-31G(d,p) are sufficient for geometry optimization. For nitro-thiophene derivatives, include solvent effects (PCM model) to refine dipole moments and polarizability .

Advanced: How to resolve discrepancies between experimental crystallographic data and computational structural predictions?

Answer:

Refinement Tools : Use SHELXL for crystallographic refinement, adjusting thermal parameters and hydrogen bonding networks .

Visualization Software : Mercury CSD identifies intermolecular interactions (e.g., C–H⋯O/S contacts) and compares packing motifs with similar structures .

DFT Comparison : Overlay DFT-optimized geometries with X-ray coordinates to assess deviations in bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .

Basic: What solvent systems and conditions favor high-quality crystallization of this compound?

Answer:
Slow evaporation of polar aprotic solvents (e.g., acetonitrile or DMF) at 25°C yields single crystals suitable for X-ray analysis. For nitro-thiophene derivatives, avoid protic solvents (e.g., methanol) to prevent hydrogen-bonding disruptions. Crystals often form in triclinic or monoclinic systems with Z’ = 2 .

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological profiling?

Answer:

Substituent Variation : Synthesize analogs with modified nitro/methylcarbamoyl groups to assess antimicrobial or antitumor activity .

In Vitro Assays : Use Microplate Alamar Blue for cytotoxicity screening (IC50_{50} values) against cancer cell lines.

Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tyrosine kinases .

Basic: What purification strategies are effective post-synthesis, and how do they impact purity?

Answer:

  • Recrystallization : Ethanol/water (7:3) removes unreacted starting materials; yields >85% purity.
  • Flash Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) separates byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological testing .

Advanced: What intermolecular interactions dominate the crystal lattice, and how can they be computationally mapped?

Answer:
Weak C–H⋯O (nitro group) and C–H⋯S (thiophene) interactions stabilize the lattice. Use Mercury’s "Packing Similarity" tool to compare with databases (e.g., Cambridge Structural Database). Hydrogen-bonding motifs (e.g., S(6) ring patterns) are identifiable via ConQuest searches .

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